molecular formula C9H6F7N B1277375 4-(Perfluoropropan-2-yl)aniline CAS No. 2396-17-0

4-(Perfluoropropan-2-yl)aniline

Cat. No. B1277375
CAS RN: 2396-17-0
M. Wt: 261.14 g/mol
InChI Key: PWDDQCRAKBGDTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Perfluoropropan-2-yl)aniline is a chemical compound that is part of a broader class of perfluorinated aniline derivatives. These compounds are characterized by the presence of a perfluorinated alkyl group attached to an aniline moiety. The perfluorinated alkyl group is known for its high chemical and thermal stability due to the strength of the carbon-fluorine bonds. Aniline derivatives are widely studied for their potential applications in various fields, including materials science, pharmaceuticals, and organic synthesis.

Synthesis Analysis

The synthesis of perfluorinated aniline derivatives can involve multiple steps, including halogenation, amination, and the introduction of perfluorinated groups. For instance, the reaction of perfluoro-2-methylpent-2-ene with aniline derivatives can yield quinoline and quinazoline derivatives, indicating the versatility of perfluorinated compounds in organic synthesis . Additionally, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline from 3,4-dichloronitrobenzene through high-pressure hydrolysis and reduction, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether, demonstrates the multi-step nature of synthesizing such compounds .

Molecular Structure Analysis

The molecular structure of perfluorinated aniline derivatives can be complex, with the potential for various intermolecular interactions. For example, the crystal structure of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline shows coplanarity between the pyrrolidine and benzene rings, with strong N-H···O hydrogen bonds forming two-dimensional sheets . Such structural features are crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

Perfluorinated aniline derivatives can participate in a range of chemical reactions. The study of perfluoro-4-isopropylpyridine as a building block for macrocyclic systems reveals the ability of these compounds to complex with cations and anions . Furthermore, the reaction of perfluoro-2-methylpent-2-ene and perfluoro-5-azanon-4-ene with aniline and its derivatives shows the formation of quinoline and diazetine derivatives, highlighting the reactivity of perfluorinated compounds with aniline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of perfluorinated aniline derivatives are influenced by their molecular structure. For example, derivatives of 4-octyloxy-N-(benzylidene)aniline with trifluoromethyl or trifluoromethoxy end groups exhibit stable smectic B and A phases, respectively, indicating their potential as liquid crystalline materials . The presence of perfluorinated groups can significantly affect the liquid crystalline properties, as seen in the high orientational order of the smectic A phase of the 4-trifluoromethoxy derivative . Additionally, the synthesis and optical property analysis of 4-[2-(9,9-dioctyl-9H-fluorene-2-)vinyl] aniline show the importance of structural characterization, such as 1H NMR and IR, in determining the optical properties of these compounds .

Scientific Research Applications

Summary of the Application

A series of novel perfluoropropan-2-yl-based quinoline derivatives were designed and synthesized utilizing tebufloquin as the lead compound . These compounds exhibited potent fungicidal activities against Erysiphe graminis . Especially, compound 8c displayed excellent activity with EC50 value at 1.48 mg/L, which was better than that of the commercialized fungicide tebufloquin .

Methods of Application or Experimental Procedures

The structures of all the newly synthesized compounds were confirmed by spectroscopic data 1HNMR, MS and elemental analysis . The results of bioassay indicated that these compounds exhibited potent fungicidal activities .

Results or Outcomes

The structure-activity relationship for these new compounds was also discussed . The fungicidal activity of tebufloquin was improved through the optimization of it . For instance, compound 8c displayed excellent activity with EC50 value at 1.48 mg/L, which was better than that of the commercialized fungicide tebufloquin .

properties

IUPAC Name

4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F7N/c10-7(8(11,12)13,9(14,15)16)5-1-3-6(17)4-2-5/h1-4H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDDQCRAKBGDTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431246
Record name 4-perfluoroisopropylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Perfluoropropan-2-yl)aniline

CAS RN

2396-17-0
Record name 4-perfluoroisopropylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(heptafluoropropan-2-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of aniline (1.32 g, 14.19 mmol) in tert-butyl methyl ether (25 ml) and water (25 ml) was added sequentially 2-iodoheptafluoropropane (5.00 g, 17.06 mmol), sodium thiosulphate (3.50 g, 17.06 mmol), sodium hydrogen carbonate (1.73 g, 17.06 mmol) and tetrabutylammonium hydrogen sulphate (0.53 g, 17.06 mmol). The reaction mixture was stirred at room temperature for 18 h and the two layers were separated. The aqueous layer was extracted with ethyl acetate and the combined organic phases were washed with hydrochloric acid (2N), aqueous sodium hydrogen carbonate solution and brine, dried (MgSO4) and concentrated in vacuo to give the titled compound (1.00 g).
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.53 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

100 g (1.02 mol) of aniline, 230 g (1.12 mol) of 85% sodium hydrosulfite, and 35.1 g (0.100 mol) of tetrabutylammonium hydrogen sulfate were charged to a mixed solution of 1500 ml of t-butyl methyl ether and 1500 ml of water, and 94.7 g (1.12 mol) of sodium hydrogen carbonate was added thereto. 350 g (1.12 mol) of heptafluoroisopropyl iodide was added dropwise thereto at room temperature, followed by stirring at room temperature for 6 hours. After the liquid separation, the organic layer was washed with 1 M hydrochloric acid, water, and a saturated aqueous sodium hydrogen carbonate solution, and then dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and 500 ml of ethyl acetate was charged thereto. 255 g (1.02 mol) of a 4 M hydrogen chloride/ethyl acetate solution was added dropwise thereto, followed by stirring at room temperature for 30 minutes and at 5° C. for 1 hour. The precipitated solid was separated by filtration, and the solid was charged to 1000 ml of ethyl acetate, adjusted to pH 8 to 9 by the addition of 1000 ml of a saturated aqueous sodium hydrogen carbonate solution at 20° C. or lower, and subjected to liquid separation. The organic layer was dried over anhydrous sodium sulfate, and then the solvent was evaporated under reduced pressure to prepare 188 g (yield 71%) of a target compound.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
230 g
Type
reactant
Reaction Step One
Quantity
94.7 g
Type
reactant
Reaction Step One
Quantity
35.1 g
Type
catalyst
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
350 g
Type
reactant
Reaction Step Two
Yield
71%

Synthesis routes and methods III

Procedure details

100 g (1.02 mol) of aniline, 230 g (1.12 mol) of 85% sodium hydrosulfite, and 35.1 g (0.100 mol) of tetrabutylammonium hydrogen sulfate were charged to a mixed solution of 1500 ml of t-butyl methyl ether and 1500 ml of water, and 94.7 g (1.12 mol) of sodium hydrogen carbonate was added thereto. 350 g (1.12 mol) of heptafluoroisopropyl iodide was added dropwise thereto at room temperature, followed by stirring at room temperature for 6 hours. After the liquid separation, the organic layer was washed with 1 M hydrochloric acid, water, and a saturated aqueous sodium hydrogen carbonate solution, and then dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and 500 ml of ethyl acetate was charged thereto. 255 g (1.02 mol) of a 4 M hydrogen chloride/ethyl acetate solution was added dropwise thereto, followed by stirring at room temperature for 30 minutes and at 5° C. for 1 hour. The precipitated solid was separated by filtration, and the solid was charged to 1000 ml of ethyl acetate, adjusted to pH 8 to 9 by the addition of 1000 ml of a saturated aqueous sodium hydrogen carbonate solution at 20° C. or lower, and subjected to liquid separation. The organic layer was dried over anhydrous sodium sulfate, and then the solvent was evaporated under reduced pressure to prepare 188 g (yield 71%) of a target compound.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
230 g
Type
reactant
Reaction Step One
Quantity
94.7 g
Type
reactant
Reaction Step One
Quantity
35.1 g
Type
catalyst
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
350 g
Type
reactant
Reaction Step Two
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Perfluoropropan-2-yl)aniline
Reactant of Route 2
Reactant of Route 2
4-(Perfluoropropan-2-yl)aniline
Reactant of Route 3
4-(Perfluoropropan-2-yl)aniline
Reactant of Route 4
4-(Perfluoropropan-2-yl)aniline
Reactant of Route 5
Reactant of Route 5
4-(Perfluoropropan-2-yl)aniline
Reactant of Route 6
Reactant of Route 6
4-(Perfluoropropan-2-yl)aniline

Citations

For This Compound
30
Citations
Z Zhang, M Liu, W Liu, J Xiang, J Li, Z Li… - Heterocyclic …, 2019 - degruyter.com
A series of novel perfluoropropan-2-yl-based quinoline derivatives was designed and synthesized utilizing tebufloquin as the lead compound. The structures of all the newly …
Number of citations: 11 www.degruyter.com
L Cheng, RR Zhang, L Han, CX Tan… - Journal of …, 2018 - Wiley Online Library
A series of new quinoline derivatives containing perfluoropropanyl moiety were designed and synthesized. Their structures were confirmed by 1 H NMR, MS, and elemental analysis. …
Number of citations: 8 onlinelibrary.wiley.com
XH Liu, YM Fang, F Xie, RR Zhang… - Pest management …, 2017 - Wiley Online Library
BACKGROUND Quinoline derivatives possess excellent fungicidal activity against rice blast, but quinoline derivatives have not been thoroughly explored as fungicides. In the process …
Number of citations: 67 onlinelibrary.wiley.com
L Cheng, PP Cai, RR Zhang, L Han… - Journal of …, 2019 - Wiley Online Library
A series of new quinoline derivatives containing perfluoropropanyl moiety were designed and synthesized. Their structures were confirmed by 1 H‐NMR, MS, and elemental analysis. …
Number of citations: 17 onlinelibrary.wiley.com
YM Fang, RR Zhang, ZH Shen, HK Wu… - Journal of …, 2018 - Wiley Online Library
A series of novel quinoline derivatives containing perfluoropropanyl moiety were designed and synthesized. The bioassay results showed that some of them exhibited good control …
Number of citations: 34 onlinelibrary.wiley.com
R Jin, W Xie, L Li, H Li, N Yang, Y Li, L Xiong, Y Zhao… - 2020 - cancercellresearch.org
To investigate the impact of methyl group in dicarboxamides on bioactivity as ryanodine receptor activators, compound B and C were designed, synthesized and evaluated against …
Number of citations: 0 www.cancercellresearch.org
J Liu, BC Zhu, D Pei, F Zhang, DL Zhang… - 农药学 …, 2019 - nyxxb.cnjournals.com
In order to discover novel and environmentally benign pesticides, a series of novel heptafluoroisopropyl substituted 2, 2-difluoro-1, 3-benzodioxol-5-acetamide derivatives were …
Number of citations: 1 nyxxb.cnjournals.com
S Zhou, T Yan, Y Li, Z Jia, B Wang, Y Zhao… - Organic & …, 2014 - pubs.rsc.org
To tackle the serious challenge of insect resistance and stricter environmental regulations, innovating a new eco-friendly insecticide is urgently required. A series of new phthalamides …
Number of citations: 31 pubs.rsc.org
S Zhou, Z Jia, L Xiong, T Yan, N Yang… - Journal of agricultural …, 2014 - ACS Publications
To search for new environmentally benign insecticides with high activity, low toxicity, and low residue, novel chiral configurations introduced into dicarboxamide scaffolds containing N-…
Number of citations: 34 pubs.acs.org
X Pang, L Han, C Zhou, X Xu, Z Li - Advanced Agrochem, 2022 - Elsevier
Substituting the benzene ring of flubendiamide by maleic diamide structures to adjust the conformation, a series of 24 novel compounds were designed and synthesized. All target …
Number of citations: 6 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.